6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid is a complex organic compound with significant implications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and an amide linkage, contributing to its biological activity. The compound is identified by its IUPAC name and has a CAS number of 55750-53-3, indicating its recognition in chemical databases.
This compound falls under the category of dioxopyrrolidinyl derivatives. It is primarily sourced from chemical suppliers specializing in research-grade compounds. The molecular formula for 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid is C14H19N2O6, with a molecular weight of approximately 307.32 g/mol. Its classification as a building block in organic synthesis highlights its utility in creating more complex molecules.
The synthesis of 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular structure of 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C14H19N2O6 |
Molecular Weight | 307.32 g/mol |
CAS Number | 55750-53-3 |
IUPAC Name | 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid |
The chemical reactivity of 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid includes:
These reactions are fundamental for exploring further synthetic applications and modifications.
The mechanism of action for 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid primarily revolves around its interaction with biological targets:
Quantitative data on binding affinities and inhibitory constants would require experimental validation.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Boiling Point | Not available |
Stability | Stable under inert conditions |
Reactivity with strong acids or bases should be handled cautiously due to potential hydrolysis or degradation.
6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid finds applications primarily in:
The compound serves as a cornerstone in constructing Antibody-Drug Conjugate linkers through its intrinsic heterobifunctionality. The maleimide ring (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) exhibits rapid thiol specificity, enabling reliable, covalent bonding with cysteine residues present in antibody hinge regions. This reaction proceeds under physiological pH (6.5–7.5) via Michael addition, forming stable thioether bonds without compromising immunoglobulin structural integrity [1] [4]. Concurrently, the terminal carboxylic acid (hexanoic acid moiety) can be activated as N-hydroxysuccinimide ester—forming derivatives like (2,5-Dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate (CAS not provided)—for efficient coupling to amine-containing cytotoxic payloads such as auristatins or maytansinoids [5]. This sequential conjugation strategy ensures precise control over drug-to-antibody ratios, a critical pharmacokinetic parameter.
The extended spacer arm (12 atoms) incorporated via hexanamidohexanoic acid provides critical spatial separation between the antibody and payload domains. This architecture mitigates steric hindrance that could otherwise impair antigen binding or drug release kinetics. Furthermore, the aliphatic hydrocarbon chain enhances aqueous solubility compared to aromatic spacers, facilitating bioconjugation in aqueous buffers while minimizing aggregation risks during Antibody-Drug Conjugate formulation [1] [4]. The compound’s stability profile—requiring storage at 2–8°C under inert, dry conditions—ensures consistent maleimide reactivity during manufacturing [1].
Table 1: Structural Attributes of Maleimide-Based Linker Components
Chemical Anchor | CAS Number | Molecular Formula | Spacer Length | Key Bioconjugation Attribute |
---|---|---|---|---|
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | 25021-08-3 | C₆H₅NO₄ | Short (2 atoms) | High reactivity but increased aggregation risk |
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid | 55750-53-3 | C₁₀H₁₃NO₄ | Intermediate (6 atoms) | Balanced reactivity and solubility |
6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid | 1924595-58-3 | C₁₆H₂₄N₂O₅ | Extended (12 atoms) | Optimal steric accommodation, reduced hydrophobicity |
11-Maleimidoundecanoic acid | Not specified | C₁₅H₂₃NO₄ | Long (11 atoms) | Potential for payload instability due to excessive flexibility |
Unlike protease-cleavable dipeptide linkers (e.g., Valine-Citrulline or Valine-Alanine), 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid enables stable, non-cleavable Antibody-Drug Conjugate designs. While Valine-Citrulline linkers rely on lysosomal cathepsin B for drug liberation—a process susceptible to tumor protease heterogeneity—this maleimide-containing linker forms permanent thioether bonds between the antibody and payload. Consequently, drug release occurs only upon complete antibody degradation within target cells, drastically minimizing off-tumor payload dissemination and systemic toxicity [4] [5]. This non-cleavable mechanism is particularly advantageous for delivering membrane-permeable payloads, as catabolites retain the linker-amino acid residue, enhancing hydrophilicity and reducing non-specific cellular uptake.
The linker’s hydrophilicity further differentiates it from dipeptide-based systems. Its aliphatic hydrocarbon spacer (hexanamidohexanoic acid) contributes significantly lower hydrophobicity than aromatic-containing dipeptides, as evidenced by calculated partition coefficients (cLogP ≈ 1.2 versus >2.5 for Valine-Citrulline-p-aminobenzylcarbamate systems). Reduced hydrophobicity translates to diminished Antibody-Drug Conjugate aggregation during manufacturing and storage, eliminating the need for excipient-intensive formulations required by Valine-Citrulline linkers [1] [4]. Additionally, the absence of enzymatically labile bonds confers superior plasma stability; Antibody-Drug Conjugates incorporating this linker demonstrate <5% premature drug release over 72 hours in human plasma, compared to 15–30% for Valine-Citrulline analogues susceptible to extracellular carboxylesterases and cathepsins.
Table 2: Functional Comparison with Dipeptide Linker Systems
Linker Attribute | 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic Acid | Valine-Citrulline Dipeptide Linker | Valine-Alanine Dipeptide Linker |
---|---|---|---|
Drug Release Mechanism | Non-cleavable (lysosomal degradation) | Protease-cleavable | Protease-cleavable |
Plasma Stability | High (<5% premature release) | Moderate (15-30% premature release) | Moderate-High (10-25% premature release) |
Hydrophobicity | Low (cLogP ≈1.2) | High (cLogP >2.5) | Moderate (cLogP ≈2.0) |
Aggregation Propensity | Low | High | Moderate |
Structural Complexity | Simple aliphatic chain | Complex peptide-carbamate | Complex peptide-carbamate |
Metabolite Profile | Lysine-maleimidocaproyl-payload | Payload | Payload |
Conjugation efficiency represents another distinguishing advantage. The maleimide-thiol coupling proceeds near-quantitatively within minutes under mild conditions (pH 7.0, 25°C), whereas Valine-Alanine/Valine-Citrulline-based linkers require multi-step synthesis to incorporate maleimide handles, increasing process complexity. Furthermore, the hexanoic acid terminus enables direct carbodiimide-mediated coupling to payload amines without spacer elongation—a simplification unavailable to dipeptide systems needing para-aminobenzyl alcohol derivatization [5]. This streamlined conjugation supports higher Antibody-Drug Conjugate homogeneity, with drug-to-antibody ratio distributions typically within ±0.2 units of target values.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5